molecular formula C12H24O B13163685 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol

Cat. No.: B13163685
M. Wt: 184.32 g/mol
InChI Key: QSXHWXQRWUXNEC-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H24O It is a tertiary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a 2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone followed by reduction. One common method includes the reaction of cyclohexanone with 2-methyl-2-butyl lithium, followed by reduction with a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield hydrocarbons, although this is less common due to the stability of the tertiary alcohol.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The compound’s hydrophobic regions may interact with lipid membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

    2-Methylbutan-2-ol: A tertiary alcohol with similar structural features but different substituents.

    Cyclohexanol: A simpler cyclohexane derivative with a hydroxyl group.

    4-Isopropyl-1-methylcyclohexanol: Another cyclohexane derivative with different alkyl substituents.

Uniqueness: 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary alcohol structure makes it more resistant to oxidation compared to primary and secondary alcohols, and its bulky substituents influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

1-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H24O/c1-5-11(2,3)10-6-8-12(4,13)9-7-10/h10,13H,5-9H2,1-4H3

InChI Key

QSXHWXQRWUXNEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)(C)O

Origin of Product

United States

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